7-Bromo-4-methoxyindoline-2,3-dione
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Overview
Description
7-Bromo-4-methoxyindoline-2,3-dione: is an organic compound belonging to the indoline family It is characterized by a bromine atom at the 7th position and a methoxy group at the 4th position on the indoline-2,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methoxyindoline-2,3-dione.
Bromination: The bromination of 4-methoxyindoline-2,3-dione can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: While specific industrial methods for the large-scale production of 7-Bromo-4-methoxyindoline-2,3-dione are not well-documented, the general approach would involve optimizing the bromination process for higher yields and purity. This could include using continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7-Bromo-4-methoxyindoline-2,3-dione can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted indoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Various oxidized forms of the indoline ring.
Reduction Products: Reduced indoline derivatives.
Substitution Products: Substituted indoline derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Drug Development: Used as a scaffold for developing new therapeutic agents targeting various diseases.
Industry:
Material Science:
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The exact mechanism of action of 7-Bromo-4-methoxyindoline-2,3-dione depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways. The presence of the bromine and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
4-Methoxyindoline-2,3-dione: Lacks the bromine atom, leading to different chemical and biological properties.
7-Bromoindoline-2,3-dione: Lacks the methoxy group, which can affect its reactivity and applications.
Indoline-2,3-dione: The parent compound without any substituents, serving as a basis for comparison.
Uniqueness:
7-Bromo-4-methoxyindoline-2,3-dione: is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can lead to unique interactions with molecular targets and distinct applications in various fields.
Properties
Molecular Formula |
C9H6BrNO3 |
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Molecular Weight |
256.05 g/mol |
IUPAC Name |
7-bromo-4-methoxy-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6BrNO3/c1-14-5-3-2-4(10)7-6(5)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13) |
InChI Key |
CSHATLUFQAOJMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)NC(=O)C2=O |
Origin of Product |
United States |
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